Felodipine-d5
Overview
Description
Felodipine-d5 is a deuterium-labeled derivative of felodipine, a dihydropyridine calcium channel blocker. Felodipine is primarily used as an antihypertensive agent due to its ability to selectively inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . The deuterium labeling in this compound is used for various research purposes, including pharmacokinetic studies and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in felodipine with deuterium atoms using deuterated solvents or catalysts.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of felodipine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Felodipine-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Felodipine-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of felodipine in the body.
Metabolic Profiling: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to study interactions with other drugs and their effects on felodipine metabolism.
Biological Research: Used in studies related to calcium channel blockers and their effects on vascular smooth muscle cells.
Mechanism of Action
Felodipine-d5, like felodipine, exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This leads to relaxation of the smooth muscle cells, resulting in vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved include the inhibition of calcium-dependent myocyte contraction and vasoconstriction .
Comparison with Similar Compounds
Felodipine-d5 is compared with other calcium channel blockers such as amlodipine and nifedipine. Some key differences include:
Deuterium Labeling: this compound is unique due to its deuterium labeling, which is not present in other calcium channel blockers.
Pharmacokinetics: The deuterium labeling can alter the pharmacokinetic properties, making this compound more suitable for certain research applications.
Potency and Selectivity: Felodipine is known for its high potency and selectivity for vascular smooth muscle cells compared to other calcium channel blockers
List of Similar Compounds
Properties
IUPAC Name |
3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,5D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAMFZIAATZDJ-RPIBLTHZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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